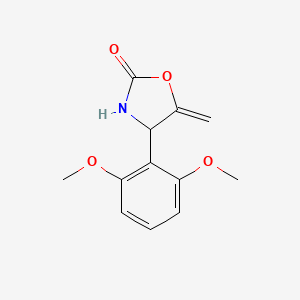![molecular formula C12H9NO4 B14193112 1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one CAS No. 923294-83-1](/img/structure/B14193112.png)
1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one is an organic compound with a complex structure that includes both hydroxyl and nitro functional groups
Méthodes De Préparation
The synthesis of 1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of biphenyl compounds, followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases for hydroxylation. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings .
Analyse Des Réactions Chimiques
1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, often resulting in the formation of ethers or esters. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures
Applications De Recherche Scientifique
1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for conditions that require modulation of oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one exerts its effects is primarily through its ability to participate in redox reactions. The nitro group can undergo reduction, while the hydroxyl group can be oxidized, making it a versatile compound in redox chemistry. These reactions can influence various molecular targets and pathways, including those involved in oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one can be compared to other biphenyl derivatives, such as:
2-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one: Similar in structure but with different positioning of the hydroxyl group, leading to different chemical properties.
4-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one: Another isomer with varied reactivity and applications.
1-Hydroxy-4’-nitro[1,1’-biphenyl]-4(1H)-one: Differing in the position of the nitro group, affecting its redox potential and biological activity. These comparisons highlight the uniqueness of 1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one in terms of its specific functional group positioning and resultant chemical behavior
Propriétés
Numéro CAS |
923294-83-1 |
|---|---|
Formule moléculaire |
C12H9NO4 |
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
4-hydroxy-4-(3-nitrophenyl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H9NO4/c14-11-4-6-12(15,7-5-11)9-2-1-3-10(8-9)13(16)17/h1-8,15H |
Clé InChI |
RXWWVRZRPFVBHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2(C=CC(=O)C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




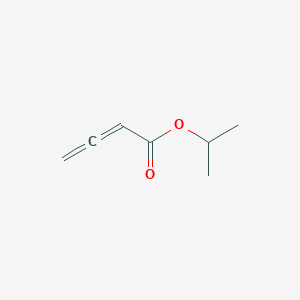
![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)
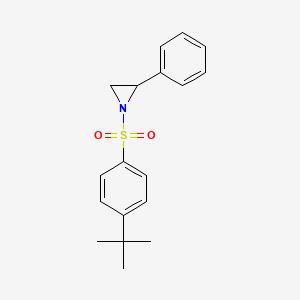
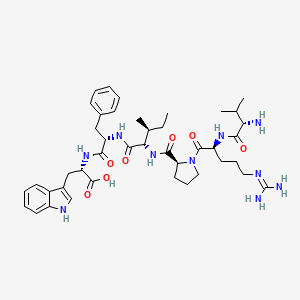

![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)
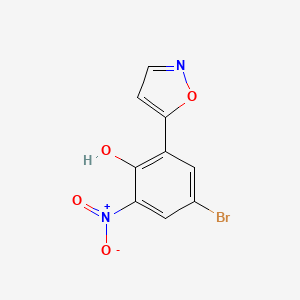

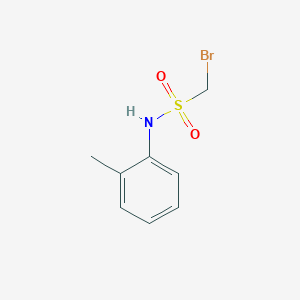

![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
